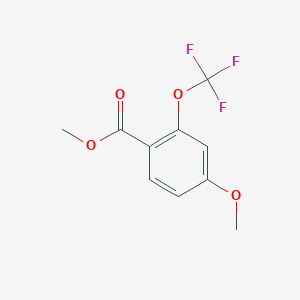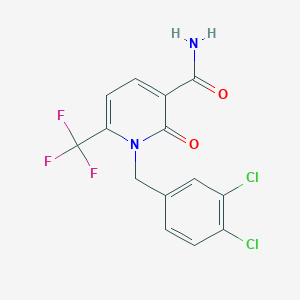![molecular formula C16H20N4O3S2 B2523479 3-(dimethylamino)-N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide CAS No. 1421500-41-5](/img/structure/B2523479.png)
3-(dimethylamino)-N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "3-(dimethylamino)-N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide" is a complex molecule that appears to be related to various heterocyclic compounds studied for their chemical reactivity and potential applications in medicinal chemistry. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss reactions and syntheses involving similar structures, such as thiazolo and dimethylamino groups, which can provide insights into the chemistry of the compound .
Synthesis Analysis
The synthesis of related compounds involves the reaction of dimethylamino-substituted precursors with other heterocyclic compounds. For instance, paper describes the reaction of 3-(dimethylamino)-2H-azirines with 1,3-benzoxazole-2(3H)-thione, leading to the formation of 3-(2-hydroxyphenyl)-2-thiohydantoins and thiourea derivatives. This suggests that the dimethylamino group can participate in nucleophilic reactions, potentially useful for constructing the tetrahydrothiazolo moiety of the target compound.
Molecular Structure Analysis
The molecular structure of the compound likely features a tetrahydrothiazolo[5,4-c]pyridin-2-yl core, which is a bicyclic structure containing both sulfur and nitrogen atoms. This core is substituted with a methylsulfonyl group and a benzamide moiety, which may influence the compound's electronic properties and reactivity. The presence of the dimethylamino group suggests potential for zwitterionic intermediates or for participation in electron-donating interactions, as seen in the reactions described in paper .
Chemical Reactions Analysis
The chemical reactions involving similar compounds are characterized by the formation of various heterocyclic derivatives. For example, paper discusses the synthesis of azole, pyrimidine, pyran, and benzo/naphtho(b)furan derivatives incorporating a thiazolo[3,2-a]benzimidazole moiety. These reactions often involve nucleophilic attack by N-nucleophiles on activated double bonds, which could be relevant to the reactivity of the benzamide group in the target compound.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "3-(dimethylamino)-N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide" are not detailed in the provided papers, we can infer that the compound may exhibit properties typical of heterocyclic compounds with similar substituents. The presence of the dimethylamino group could confer basicity, while the methylsulfonyl group might add to the compound's polarity and potentially its solubility in polar solvents. The benzamide moiety could contribute to the compound's ability to engage in hydrogen bonding, affecting its melting point and boiling point.
Scientific Research Applications
Synthesis of Novel Derivatives
Research has shown that derivatives of the given compound can be synthesized and evaluated for various biological activities. For instance, the synthesis of new azole, pyrimidine, pyran, and benzo/naphtho(b)furan derivatives incorporating a thiazolo(3,2-a)benzimidazole moiety explores the chemical versatility and potential application of these compounds in medicinal chemistry (Farag et al., 2011).
Antimicrobial and Antitumor Activities
Several studies have investigated the antimicrobial and antitumor properties of compounds derived from similar molecular frameworks. A particular study synthesized novel pyrazolo[1,5-a]pyrimidine, 1,2,4-triazolo[1,5-a]pyrimidine, and pyrido[2,3-d]pyrimidine derivatives, demonstrating moderate effects against bacterial and fungal species (Abdel‐Aziz et al., 2008). Another research highlighted the in-vitro antitumor activity of some synthesized compounds against colon cancer cell lines, showcasing the therapeutic potential of these derivatives (Abdel‐Aziz et al., 2009).
Theoretical and Computational Studies
Theoretical investigations and molecular docking studies have been conducted to explore the interaction of sulfonamide derivatives with biological targets, potentially offering insights into the development of novel antimalarial and antiviral agents (Fahim & Ismael, 2021). These studies provide a foundation for understanding the mechanism of action and optimizing the pharmacological profiles of these compounds.
Green Chemistry Applications
The modification and synthesis of intermediates related to the primary compound have been explored for their green chemistry applications, highlighting the importance of environmentally friendly chemical practices in pharmaceutical development (Gilbile et al., 2017).
Mechanism of Action
Target of Action
The primary target of 3-(dimethylamino)-N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide is the Ataxia Telangiectasia Mutated (ATM) kinase . ATM kinase is a crucial component of the DNA damage response (DDR) system in our cells . It plays a significant role in detecting and repairing different types of DNA damage incurred from endogenous sources, environmental mutagens, and carcinogens .
Mode of Action
3-(dimethylamino)-N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide acts as an inhibitor of the ATM kinase . By inhibiting the ATM kinase, it disrupts the DDR system’s ability to detect and repair DNA damage . This disruption can lead to an accumulation of DNA damage in cells, which can trigger cell death or apoptosis .
Biochemical Pathways
The inhibition of ATM kinase by 3-(dimethylamino)-N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide affects the DDR pathway . The DDR pathway is a complex network of proteins and enzymes that work together to detect and repair DNA damage. When ATM kinase is inhibited, the DDR pathway cannot function properly, leading to an accumulation of DNA damage and potentially triggering cell death .
Pharmacokinetics
The pharmacokinetic properties of 3-(dimethylamino)-N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide are designed to be favorable for oral administration . The compound has been optimized to have a low predicted clinical dose (<50 mg) and a high maximum absorbable dose . It also has good preclinical pharmacokinetics and a long predicted human pharmacokinetic half-life, predominantly through the increase of volume of distribution .
Result of Action
The result of the action of 3-(dimethylamino)-N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide is the potentiation of the efficacy of DNA double-strand break-inducing agents . It has been shown to potentiate the efficacy of the approved drugs irinotecan and olaparib in disease-relevant mouse models .
properties
IUPAC Name |
3-(dimethylamino)-N-(5-methylsulfonyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S2/c1-19(2)12-6-4-5-11(9-12)15(21)18-16-17-13-7-8-20(25(3,22)23)10-14(13)24-16/h4-6,9H,7-8,10H2,1-3H3,(H,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYXQYQUKWDPGKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)CN(CC3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-[(4-ethylbenzoyl)amino]benzoate](/img/structure/B2523397.png)
![1-[3-(Benzimidazol-1-yl)azetidin-1-yl]-2-(4-fluorophenyl)ethanone](/img/structure/B2523399.png)
![9-(3-chlorophenyl)-1,7-dimethyl-3-(4-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2523401.png)
![(Z)-4-cyano-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2523402.png)
![N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)thiophene-3-carboxamide](/img/structure/B2523403.png)
![N-{[4-(1H-1,3-benzodiazol-2-yl)phenyl]methyl}-6-fluoropyridine-2-carboxamide](/img/structure/B2523405.png)
![2-[(1-Methoxynaphthalen-2-yl)oxymethyl]oxirane](/img/structure/B2523407.png)
![methyl 1-[(4-methyl-1H-pyrazol-1-yl)methyl]-4-nitro-1H-pyrazole-3-carboxylate](/img/structure/B2523408.png)
![1-({[5-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]thio}acetyl)-4-(2-fluorophenyl)piperazine](/img/structure/B2523409.png)


![N-(4-methoxybenzo[d]thiazol-2-yl)-3,4-dimethyl-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2523416.png)
